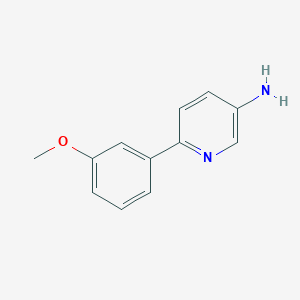

6-(3-Methoxyphenyl)pyridin-3-amine

Description

General Significance of Pyridine-Based Compounds in Medicinal Chemistry and Organic Synthesis

Pyridine (B92270), a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and a fundamental building block in organic synthesis. mdpi.comcymitquimica.com Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions, make it a "privileged scaffold" in medicinal chemistry. mdpi.com This means that the pyridine core is found in a disproportionately high number of bioactive molecules, suggesting an inherent suitability for interacting with biological targets.

The versatility of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. mdpi.com Consequently, pyridine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including but not limited to, cancer, infectious diseases, cardiovascular conditions, and neurological disorders. cymitquimica.com Notable examples of pyridine-containing drugs include isoniazid (an antitubercular agent), imatinib (a kinase inhibitor for cancer), and several dihydropyridine (B1217469) calcium channel blockers used to treat hypertension. cymitquimica.com In organic synthesis, pyridines serve as versatile intermediates, ligands for catalysis, and catalysts themselves.

Contextualizing 6-(3-Methoxyphenyl)pyridin-3-amine within Heterocyclic Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the class of 6-aryl-3-aminopyridines. This class of compounds is of significant interest to medicinal chemists due to the combination of two key pharmacophores: the pyridine ring and an aryl group. The presence of the aminophenyl substituent at the 6-position and the amino group at the 3-position of the pyridine ring offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Overview of Research Trajectories for Arylaminopyridine Scaffolds

Research into arylaminopyridine scaffolds has followed several key trajectories, primarily driven by their potential as therapeutic agents. A significant area of focus has been the development of kinase inhibitors. The arylaminopyridine core can mimic the hinge-binding motif of ATP, allowing these compounds to competitively inhibit the activity of various kinases. For instance, derivatives of 2-arylaminopyrimidines have been identified as potent inhibitors of PAK1 kinase, a target in cancer therapy.

Another important research avenue is the exploration of these scaffolds for their anti-inflammatory properties. Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have been shown to be potent inhibitors of nitric oxide (NO) production, a key mediator in inflammatory processes. nih.gov The general synthetic accessibility of arylaminopyridines, often through cross-coupling reactions, has facilitated the creation of large libraries of analogs for high-throughput screening, accelerating the discovery of new bioactive compounds.

The following table provides a glimpse into the types of biological activities investigated for various arylaminopyridine and related heterocyclic scaffolds, highlighting the diverse therapeutic potential of this class of compounds.

| Scaffold Type | Therapeutic Target/Application | Key Research Findings |

| 2-Arylaminopyrimidines | PAK1 Kinase Inhibition (Cancer) | Incorporation of a bromide at the 5-position of the pyrimidine (B1678525) core and a 1,2-dimethylpiperazine pendant domain yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity. researchgate.net |

| 6-Aryl-3-amino-thieno[2,3-b]pyridines | Anti-inflammatory Agents | Analogs were identified as potent inhibitors of nitric oxide (NO) production, suggesting potential as a novel class of anti-inflammatory agents. nih.gov |

| 6-Phenylisoxazolo[3,4-b]pyridin-3-amines | FLT3 Inhibitors (Acute Myeloid Leukemia) | Scaffold-hopping from the known inhibitor Linifanib led to the design of novel derivatives with inhibitory activity against Fms-like tyrosine kinase 3 (FLT3). researchgate.net |

| 4-(4-Aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amines | Covalent FLT3 Inhibitors (Acute Myeloid Leukemia) | Derivatives were synthesized to overcome drug resistance mutations in FLT3, with some compounds showing potent inhibition of both wild-type and mutated forms of the enzyme. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-(3-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)12-6-5-10(13)8-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWJHLXQKXBMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of the 6 3 Methoxyphenyl Pyridin 3 Amine Core

Annulation and Fused Heterocyclic System Formation

Annulation, or ring-forming, reactions involving the 3-amino group of the 6-(3-methoxyphenyl)pyridin-3-amine core are instrumental in constructing bicyclic and polycyclic heterocyclic systems. These reactions expand the chemical space of pyridine-based compounds, introducing new structural motifs and physicochemical properties.

Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridines, which feature a pyrazole (B372694) ring fused to a pyridine (B92270) core, are a prominent class of heterocyclic compounds. The synthesis of pyrazolopyridine derivatives from this compound can be achieved through several strategic cyclization reactions.

One common approach involves the diazotization of the 3-amino group, followed by a reaction with an active methylene (B1212753) compound. For instance, treatment of the corresponding diazonium salt with ethyl acetoacetate (B1235776) can lead to a Japp-Klingemann type reaction, which, after subsequent intramolecular cyclization, yields a pyrazolopyridine core.

Another versatile method involves the condensation of the aminopyridine with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with compounds like benzoylacetone (B1666692) can lead to the formation of substituted pyrazolo[3,4-b]pyridines. nih.gov The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to afford the fused heterocyclic system.

Similarly, reactions with reagents such as ethoxymethylenemalononitrile (B14416) or ethyl cyanoacetate (B8463686) can be employed to construct the pyrazole ring, leading to various functionalized pyrazolopyridine derivatives. nih.gov These reactions highlight the utility of the amino group in directing the formation of the new heterocyclic ring.

Table 1: Synthesis of Pyrazolopyridine Derivatives

| Reagent(s) | Resulting Heterocycle Core | Reaction Conditions | Reference |

|---|---|---|---|

| Benzoylacetone | Pyrazolo[3,4-b]pyridine | Reflux | nih.gov |

| Ethyl Acetoacetate | Pyrazolo[3,4-b]pyridin-6(7H)-one | Acetic Acid, Reflux | researchgate.net |

Formation of Imidazopyridine Systems

Imidazopyridines are another critical class of fused heterocycles with a wide range of biological activities. nih.gov The synthesis of imidazopyridine systems from this compound typically involves the construction of an imidazole (B134444) ring fused to the pyridine core.

A primary synthetic route is the reaction of the aminopyridine with an α-halocarbonyl compound. For example, reacting this compound with an α-bromoketone leads to an initial N-alkylation, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine (B132010) scaffold. nih.govfrontiersin.org

Palladium-catalyzed amidation reactions have also emerged as a powerful tool for the synthesis of imidazo[4,5-b]pyridines. nih.gov This method often involves the coupling of a 2-chloro-3-aminopyridine derivative with an amide, followed by an intramolecular cyclization to furnish the fused system. This approach offers a high degree of control over the substitution pattern of the resulting imidazopyridine. nih.govnih.gov

Furthermore, multicomponent reactions provide an efficient pathway to complex imidazopyridine derivatives. These reactions can involve the one-pot combination of the aminopyridine, an aldehyde, and an isocyanide (Ugi reaction) or other reactive species to rapidly build the imidazopyridine core. rsc.org

Table 2: Synthesis of Imidazopyridine Derivatives

| Reagent(s) | Resulting Heterocycle Core | Reaction Conditions | Reference |

|---|---|---|---|

| α-Bromoketone | Imidazo[1,2-a]pyridine | Heat | nih.gov |

| 2-Chloro-3-aminopyridine derivative + Amide | Imidazo[4,5-b]pyridine | Pd-catalysis | nih.gov |

Construction of Other Condensed Ring Systems (e.g., Thienopyridines, Pyridopyrazolotriazines)

Beyond pyrazolopyridines and imidazopyridines, the this compound core is a precursor for other condensed heterocyclic systems like thienopyridines and pyridopyrazolotriazines.

The synthesis of thieno[2,3-b]pyridines can be achieved through the Gewald reaction. wikipedia.orgarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgchemrxiv.org While the direct use of this compound in a classical Gewald reaction is not explicitly detailed, modifications of the pyridine core or related starting materials can be used to construct the fused thiophene (B33073) ring. nih.govresearchgate.netresearchgate.net For example, a common strategy involves the reaction of a 2-halopyridine derivative with a sulfur nucleophile, followed by cyclization. researchgate.net

The construction of more complex systems like pyridopyrazolotriazines involves multi-step synthetic sequences. A plausible route could involve the initial formation of a pyrazolopyridine as described previously, followed by the annulation of a triazine ring. For instance, an aminopyrazolopyridine derivative can be diazotized and coupled with a suitable reagent to form a triazine ring, or it can be reacted with a reagent that provides the necessary nitrogen atoms for the triazine ring in a cyclocondensation reaction. zsmu.edu.uanih.gov

Table 3: Synthesis of Other Condensed Ring Systems

| Target Heterocycle | General Synthetic Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine | Gewald Reaction or Cyclization of substituted pyridines | Elemental Sulfur, α-Cyanoester, Base or 2-Halopyridine, Sulfur nucleophile | wikipedia.orgnih.govresearchgate.net |

Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. mdpi.com It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei. mdpi.comhmdb.ca For 6-(3-Methoxyphenyl)pyridin-3-amine, ¹H, ¹³C, and ¹⁵N NMR would offer a complete picture of the molecule's framework.

¹H NMR: This technique identifies the number and type of hydrogen atoms (protons). For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxyphenyl ring, the amine (-NH₂) group, and the methoxy (B1213986) (-OCH₃) group. The chemical shifts (δ) would indicate their electronic environment, and spin-spin coupling patterns would reveal which protons are adjacent to one another, confirming the substitution pattern on both aromatic rings.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the pyridine ring and the amine group. The chemical shifts of the nitrogen nuclei are highly sensitive to their hybridization state and chemical environment, allowing for clear differentiation between the pyridinyl nitrogen and the amino nitrogen.

Illustrative Expected NMR Data Below is a table illustrating the type of data that would be obtained from NMR analysis. Note: These are expected regions and multiplicities, not reported experimental data.

| Technique | Structural Feature | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyridine-H | ~7.0 - 8.5 | Doublet, Doublet of doublets |

| ¹H NMR | Phenyl-H | ~6.8 - 7.5 | Singlet, Doublet, Triplet |

| ¹H NMR | Amine-NH₂ | ~3.5 - 5.0 (broad) | Broad singlet |

| ¹H NMR | Methoxy-CH₃ | ~3.8 | Singlet |

| ¹³C NMR | Aromatic-C | ~100 - 160 | - |

| ¹³C NMR | Methoxy-C | ~55 | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by measuring the vibrations of its bonds. utdallas.edumsu.edu These vibrations, such as stretching and bending, occur at characteristic frequencies. msu.edu

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups in this compound. Expected characteristic absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methoxy groups, C=C and C=N stretching within the aromatic rings, and strong C-O stretching for the methoxy ether linkage. utdallas.educhemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be useful for characterizing the vibrations of the aromatic carbon skeletons.

Illustrative Expected Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methoxy (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C / C=N) | Stretch | 1400 - 1600 |

| Ether (C-O) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The pyridine and phenyl rings in this compound constitute a conjugated π-system. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions, which are characteristic of the molecule's extended chromophore. The exact position of these maxima can be influenced by solvent polarity.

Mass Spectrometry Techniques (LC/MS-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, structural information. wikipedia.orgrsc.org

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of the compound. In positive ion mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high accuracy (typically to four or more decimal places). rsc.org This allows for the unambiguous determination of the molecular formula by comparing the exact mass to the theoretical mass calculated for C₁₂H₁₂N₂O.

Tandem Mass Spectrometry (LC/MS-MS): In this technique, the molecular ion is selected and fragmented to generate a daughter ion spectrum. lcms.cz The fragmentation pattern provides valuable data on the molecule's structure, often showing characteristic losses of fragments like the methoxy group or cleavages around the biaryl linkage, which helps to confirm the connectivity of the atoms.

X-ray Crystallography for Solid-State Structure Analysis and Crystal Packing

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. nih.govresearchgate.net Furthermore, it would elucidate the crystal packing, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the amine group) and π-π stacking between the aromatic rings, which govern the material's solid-state properties. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₂N₂O). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Theoretical Composition of C₁₂H₁₂N₂O

| Element | Atomic Mass | Count | Total Mass | Mass Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 71.98% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.04% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.00% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.99% |

| Total | - | - | 200.241 | 100.00% |

Computational and Theoretical Investigations of 6 3 Methoxyphenyl Pyridin 3 Amine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such calculations for 6-(3-Methoxyphenyl)pyridin-3-amine would provide valuable insights into its structure, reactivity, and stability. However, specific published data from DFT calculations on this particular compound are not available.

Electronic Structure and Molecular Geometry Optimization

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles between the methoxyphenyl and pyridine (B92270) rings. While general knowledge suggests a non-planar structure due to steric hindrance, specific optimized parameters from DFT calculations are not available.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO transitions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Without specific studies, a quantitative analysis of the HOMO-LUMO gap and the visualization of these orbitals are not possible.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for hydrogen bonding and electrophilic interaction. However, a specific MEP map for this molecule is not available in the reviewed literature.

Conceptual DFT Global Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors calculated from the energies of the frontier orbitals. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors offer a quantitative measure of a molecule's reactivity and stability. While studies on related molecules have utilized these descriptors, specific calculated values for this compound are not documented.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the conformational flexibility and intermolecular interactions of molecules over time. MD simulations could provide insights into how this compound behaves in different solvent environments and how it might interact with biological macromolecules. Such simulations would be particularly valuable for understanding its potential applications in materials science or medicinal chemistry. At present, there are no published molecular dynamics simulation studies specifically focused on this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational technique used to determine the three-dimensional arrangement of atoms in a molecule and their corresponding energy levels. For derivatives of this compound, understanding the preferred conformations is crucial as it directly influences how these molecules interact with biological targets.

Density Functional Theory (DFT) is a common method employed to study the geometry of pyridine derivatives. bohrium.comresearchgate.net These studies help in establishing the most stable three-dimensional structures of the compounds. For instance, in a study of various pyridine derivatives, DFT was used to establish the geometry of the tested compounds, and the results were found to be in agreement with experimental biological evaluations. bohrium.com The planarity of the pyridine ring is a key feature, with substituents like methyl and amine groups causing only slight deviations from this plane. In the case of 6-methyl-pyridin-3-amine, the methyl carbon and amine nitrogen atoms were found to be only slightly out of the pyridine ring plane. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in understanding the binding modes and affinities of this compound derivatives with their biological targets, often protein kinases. nih.govnih.gov

In numerous studies, molecular docking has been used to elucidate the interactions between pyridine-based compounds and the active sites of various enzymes. For example, docking studies of 1,2,3-triazolyl-pyridine hybrids with Aurora B kinase revealed key interactions, such as hydrogen bonds, π-π stacking, and π-sigma interactions, that contribute to their binding affinity. nih.govacs.org The docking scores, which represent the binding energy, are often used to rank and prioritize compounds for further experimental testing. nih.govnih.gov For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids were docked into the active site of α-glucosidase, and the calculated binding energies correlated well with their experimentally determined inhibitory activities. nih.gov

Similarly, molecular docking was crucial in the design of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as tubulin polymerization inhibitors. nih.gov The docking results for pyridine derivatives into the colchicine (B1669291) binding site of tubulin guided the synthesis of compounds with potent antiproliferative activity. nih.gov These studies highlight how understanding the specific interactions, such as hydrogen bonds with key amino acid residues like Lys106 and Leu83 in Aurora B kinase, can inform the design of more potent and selective inhibitors. nih.govacs.org

Dynamic Simulation Studies

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-protein complexes over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight the flexibility of both the ligand and the protein. nih.gov

MD simulations have been employed to study the stability of various ligand-protein complexes, including those involving pyridine derivatives. nih.govnih.gov For example, MD simulations of reversible ligand-Mpro complexes from SARS-CoV-2 were performed to gain mechanistic insights into their interactions at an atomic level. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand are often analyzed to assess the stability of the complex during the simulation. nih.gov These studies can also reveal the importance of specific residues and water molecules in mediating the ligand-protein interaction. nih.gov In one study, MD simulations of a dihydropyrimidine (B8664642) derivative bound to human serum albumin (HSA) established the stability of the complex and helped to understand the binding mechanism. nih.gov

In Silico ADMET Parameter Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. nih.govnih.govresearchgate.net

Various computational tools and models are used to predict the ADMET properties of this compound derivatives. nih.govresearchgate.net These predictions can include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition. cmjpublishers.com For example, in a study of sulfonamide derivatives, in silico ADMET predictions were performed to assess their drug-likeness and potential toxicity. nih.govresearchgate.net Similarly, for a series of pyridine and pyrimidine (B1678525) derivatives, ADME studies were carried out to evaluate their potential as EGFR kinase inhibitors. nih.gov The widely used Lipinski's rule of five is often applied to assess the drug-likeness of these compounds based on their molecular properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies to Correlate Structure with In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to develop these predictive models. nih.gov These methods generate contour maps that visualize the regions around the molecules where steric, electrostatic, and other properties are correlated with biological activity. nih.gov For instance, 3D-QSAR studies on 1,2,3,4-tetrahydropyrimidine analogs were used to screen designed compounds and select new molecules with increased COX-2 selectivity. nih.gov The statistical validity of the QSAR models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The insights gained from QSAR models can be used to identify key structural features that are important for activity. For example, a QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as antioxidants revealed that small, hydrophilic molecules with specific electronic properties exhibited higher activity. dmed.org.ua This information is invaluable for the rational design of new derivatives with improved biological profiles.

Medicinal Chemistry Significance and Future Research Directions

6-(3-Methoxyphenyl)pyridin-3-amine as a Promising Scaffold in Drug Discovery Programs

The this compound scaffold is a key structural motif in numerous drug discovery programs, particularly in the development of kinase inhibitors. The pyridine (B92270) ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein kinase. acs.orgacs.orgacs.org The 3-methoxyphenyl (B12655295) group can occupy a hydrophobic pocket within the kinase active site, contributing to the compound's binding affinity and selectivity.

The versatility of this scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. For instance, aminopyridine-based compounds have shown potential as anticancer and antibacterial agents. ontosight.ai The strategic placement of substituents on both the pyridine and phenyl rings allows for the fine-tuning of a compound's pharmacological properties. nih.gov

Table 1: Selected Examples of Biologically Active Pyridine Derivatives

| Compound Name | Target/Activity | Reference |

| 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines | Aurora A kinase inhibitors | nih.gov |

| 6-Heteroaryl-pyrazolo[3,4- b]pyridines | Glycogen synthase kinase-3 (GSK-3) inhibitors | researchgate.net |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin polymerization inhibitors | nih.gov |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Antimicrobial agents | nih.gov |

| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Anti-mycobacterial agents | mdpi.com |

Strategies for Rational Design and Targeted Synthesis of Novel Analogues

The rational design of novel analogues of this compound often involves structure-activity relationship (SAR) studies and scaffold hopping. nih.gov SAR studies help to identify the key structural features responsible for a compound's biological activity. For example, the number and position of methoxy (B1213986) groups on the phenyl ring can significantly impact a compound's antiproliferative activity. nih.gov

Scaffold hopping is a strategy used to replace the core structure of a compound with a different, but functionally equivalent, scaffold. nih.gov This can lead to the discovery of novel compounds with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles. nih.gov

The synthesis of this compound analogues can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, which is used to form the carbon-carbon bond between the pyridine and phenyl rings. acs.org Other synthetic strategies include nucleophilic aromatic substitution and multi-component condensation reactions. nih.govnih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery. Computational methods, such as molecular docking and density functional theory (DFT) calculations, can be used to predict how a compound will interact with its biological target and to identify potential lead candidates. mdpi.comresearchgate.net

Molecular docking studies can provide insights into the binding mode of a compound and help to guide the design of more potent and selective inhibitors. acs.org DFT calculations can be used to study the electronic properties of a compound and to predict its reactivity. mdpi.comresearchgate.net

These computational predictions can then be validated through experimental studies, such as in vitro and in vivo assays. This iterative process of computational design and experimental validation can significantly accelerate the discovery of new drug candidates.

Potential for Development of Multi-Targeted Agents from the Pyridin-3-amine Scaffold

The development of multi-targeted agents, also known as polypharmacology, is an emerging strategy in drug discovery. nih.gov Multi-targeted agents are designed to interact with multiple biological targets simultaneously, which can lead to improved efficacy and a reduced risk of drug resistance. nih.gov

The pyridin-3-amine scaffold is well-suited for the development of multi-targeted agents due to its ability to interact with a variety of biological targets. nih.govontosight.ai For example, pyridine derivatives have been shown to inhibit multiple kinases, including Aurora A, CDK-2, and GSK-3. nih.govresearchgate.net By carefully modifying the substituents on the pyridin-3-amine scaffold, it may be possible to design compounds that selectively inhibit a desired set of targets.

Q & A

Q. What are the key structural features of 6-(3-Methoxyphenyl)pyridin-3-amine that influence its reactivity and biological activity?

- Methodological Answer : The compound consists of a pyridine ring substituted with a 3-methoxyphenyl group at position 6 and an amine at position 3. The methoxy group is electron-donating, enhancing aromatic stability and influencing intermolecular interactions (e.g., π-π stacking). The amine group facilitates hydrogen bonding, critical for binding to biological targets like enzymes or receptors. Structural analogs, such as 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, show that fluorination and heterocyclic substitutions alter solubility and target affinity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments. For example, H NMR can distinguish methoxy protons (~δ 3.8 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and methoxy C-O bonds (~1250 cm) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodological Answer :

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and a halogenated pyridine precursor (e.g., 6-bromopyridin-3-amine). Palladium catalysts (e.g., Pd(PPh)) and base (NaCO) in THF/HO at 80°C improve coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate pure product.

Advanced Research Questions

Q. What experimental approaches are used to analyze the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) between the compound and immobilized targets.

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase enzymes) to resolve binding modes. For example, a pyridine derivative in was co-crystallized with EED protein to study interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?

- Methodological Answer :

- Substitution Strategies :

- Vary the methoxy group (e.g., replace with trifluoromethyl, halogen, or hydroxyl groups) to modulate electronic effects.

- Modify the pyridine ring (e.g., introduce fluorine at position 4 for enhanced metabolic stability) .

- Assay Design : Test derivatives in enzyme inhibition assays (e.g., IC determination) or cell-based models (e.g., cancer cell proliferation). For example, 6-(4-Methylpiperidin-1-yl)pyridin-3-amine analogs were screened for kinase inhibition .

Q. What strategies are effective in overcoming solubility challenges for in vitro assays?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride salts (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride) to enhance aqueous solubility .

- Co-Solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

- Nanoparticle Formulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.